
3-(Methyl(phenyl)amino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Methyl(phenyl)amino)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is also known as α-PHiP, a stimulant drug of the cathinone class that has been sold online as a designer drug .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “3-(Methyl(phenyl)amino)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The molecular weight of “3-(Methyl(phenyl)amino)pyrrolidin-2-one” is 190.24 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring serves as a valuable scaffold for designing bioactive compounds. Researchers have exploited its properties, including sp³ hybridization, stereochemistry, and non-planarity, to create drug candidates. The pseudorotation phenomenon associated with the pyrrolidine ring enhances three-dimensional coverage, making it an attractive choice for drug development .
RORγt Inhibitors
Pyrrolidine derivatives have been investigated as inhibitors of RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. These compounds exhibit promising potency against RORγt, which plays a crucial role in autoimmune diseases and cancer .
Anti-HIV Agents
Researchers have synthesized pyrrolidine-2-one derivatives and evaluated their anti-HIV activity. These compounds show potential against both HIV-1 and HIV-2 strains, making them interesting candidates for further development .
Cascade Reactions and Synthetic Methodology
The cascade reactions of N-substituted piperidines lead to the selective synthesis of pyrrolidin-2-ones. Mechanistically, these reactions involve the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid cyclization. This methodology provides a useful route to access pyrrolidin-2-ones .
Photooxygenation and Precursors
Homochiral 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives have been synthesized via photooxygenation. These compounds serve as precursors for various bioactive molecules, including alkaloids and unusual amino acids .
Stereochemistry and Binding Modes
The stereoisomers of pyrrolidine compounds significantly impact their biological profiles. Different spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins, affecting drug efficacy and selectivity .
Orientations Futures
The pyrrolidine ring, a key feature of “3-(Methyl(phenyl)amino)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “3-(Methyl(phenyl)amino)pyrrolidin-2-one” and similar compounds could have significant potential in future drug discovery efforts.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Action Environment
The selectivity of pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
Propriétés
IUPAC Name |
3-(N-methylanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(9-5-3-2-4-6-9)10-7-8-12-11(10)14/h2-6,10H,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXZTZLLICGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl(phenyl)amino)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

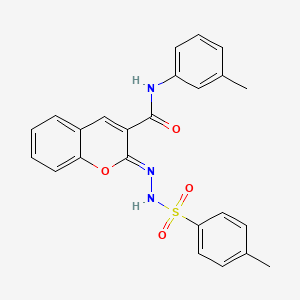
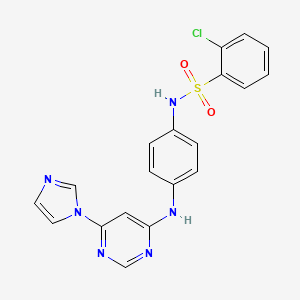
![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)
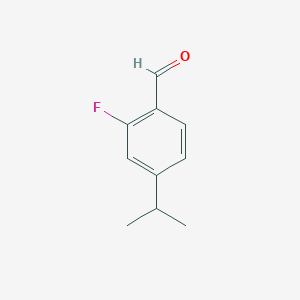
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2427780.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2427781.png)
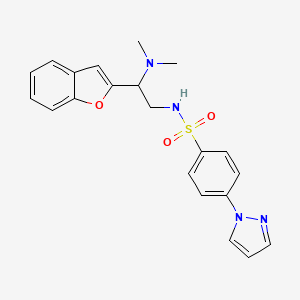
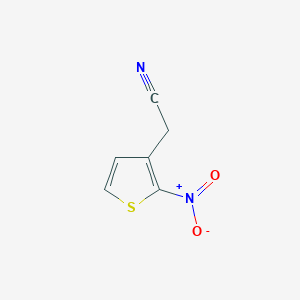
![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B2427789.png)

![methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate](/img/structure/B2427792.png)
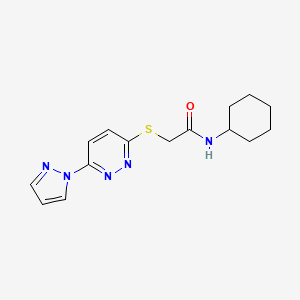
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427794.png)
